3-(N-Cbz-amino)-3-methylazetidine
Overview
Description
3-(N-Cbz-amino)-3-methylazetidine is a compound that features a benzyloxycarbonyl (Cbz) protected amino group attached to a 3-methylazetidine ring. The Cbz group is a common protecting group used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Mechanism of Action
Target of Action
It is known that n-cbz protected amines are commonly used in organic synthesis . They are often employed with protecting groups to reduce the production of undesired side products .
Mode of Action
The mode of action of 3-(N-Cbz-amino)-3-methylazetidine involves its use as a protecting group in the synthesis of amides . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of amides . Amide structures are frequently found in many natural products and biologically active compounds, including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors .
Result of Action
The result of the action of this compound is the efficient conversion of N-Cbz-protected aliphatic amines and aryl amines to amides with high yields . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Biochemical Analysis
Biochemical Properties
3-(N-Cbz-amino)-3-methylazetidine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used as a substrate for amidation reactions, where it reacts with carboxylic acids to form amides . The nature of these interactions often involves the formation of stable intermediates, which facilitate the synthesis of complex molecules. Additionally, this compound can interact with proteases that cleave the Cbz protecting group, thereby releasing the free amino group for further reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that this compound can affect the expression of genes involved in amino acid metabolism and protein synthesis . This modulation can lead to changes in cellular growth and differentiation, highlighting the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it can inhibit enzymes involved in the degradation of peptides, thereby enhancing the stability of peptide-based drugs . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and potential side effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote growth. At high doses, it may exhibit toxic or adverse effects, such as cellular apoptosis or necrosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm to the organism.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes that cleave the Cbz protecting group, releasing the free amino group for further reactions . This metabolic process can affect the levels of metabolites and influence metabolic flux within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation can impact its activity and function, influencing the overall cellular response.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its efficacy in biochemical reactions and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(N-Cbz-amino)-3-methylazetidine typically involves the protection of the amino group using the Cbz group. One common method involves the reaction of 3-methylazetidine with benzyl chloroformate in the presence of a base such as sodium carbonate or sodium bicarbonate to maintain the appropriate pH . This reaction can be carried out in an aqueous medium to facilitate the formation of the desired product.
Industrial Production Methods
For large-scale production, the same synthetic route can be employed with slight modifications to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(N-Cbz-amino)-3-methylazetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Cbz protecting group, yielding the free amine.
Substitution: The compound can participate in substitution reactions where the Cbz group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The Cbz group can be removed using hydrogenation with palladium on carbon (Pd/C) or by treatment with strong acids like trifluoroacetic acid.
Substitution: Reagents such as Grignard reagents and organolithium compounds can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the Cbz group yields the free amine, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(N-Cbz-amino)-3-methylazetidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to form stable amide bonds.
Medicine: It serves as a building block in the synthesis of potential drug candidates, especially those targeting neurological and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
3-(N-Boc-amino)-3-methylazetidine: Similar to the Cbz-protected compound but uses a tert-butyloxycarbonyl (Boc) group for protection.
3-(N-Alloc-amino)-3-methylazetidine: Uses an allyloxycarbonyl (Alloc) group for protection.
Uniqueness
3-(N-Cbz-amino)-3-methylazetidine is unique due to the stability and ease of removal of the Cbz protecting group. The Cbz group can be removed under mild conditions, making it suitable for sensitive molecules that may not withstand harsh deprotection conditions required for other protecting groups .
Properties
IUPAC Name |
benzyl N-(3-methylazetidin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(8-13-9-12)14-11(15)16-7-10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSJEUANCQDUJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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